
Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the condensation of 2-aminothiazole with ethyl chloroformate, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiazole derivatives.
科学的研究の応用
Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
- Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate
- Methyl 2-(1-aminoethyl)-1,3-oxazole-4-carboxylate
Uniqueness
Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.
特性
分子式 |
C7H11ClN2O2S |
|---|---|
分子量 |
222.69 g/mol |
IUPAC名 |
methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-4(8)6-9-5(3-12-6)7(10)11-2;/h3-4H,8H2,1-2H3;1H |
InChIキー |
JQZRQMJBYKQHNE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CS1)C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




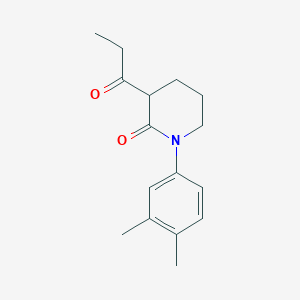
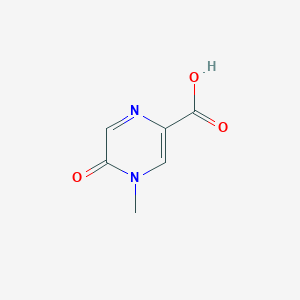


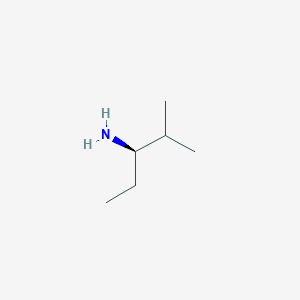
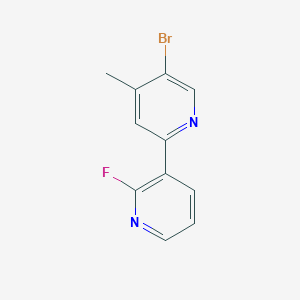
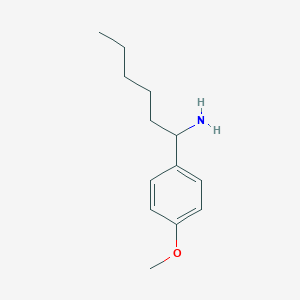

![3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13250319.png)
amine](/img/structure/B13250320.png)
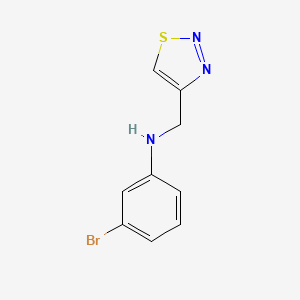
![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid](/img/structure/B13250339.png)
